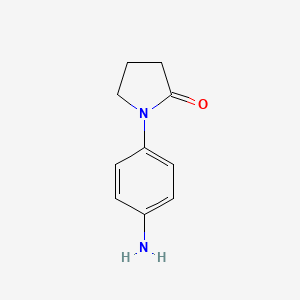

1-(4-Aminophenyl)pyrrolidin-2-one

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

- δ 6.95–6.50 (m, 4H) : Aromatic protons of the 4-aminophenyl group.

- δ 6.10 (s, 2H) : -NH₂ protons, broadened due to hydrogen bonding.

- δ 3.60–3.20 (m, 4H) : Methylene protons adjacent to the lactam nitrogen (N-CH₂-CH₂).

- δ 2.40–2.10 (m, 2H) : Methylene protons β to the carbonyl group.

- δ 174.5 ppm : Carbonyl carbon (C=O).

- δ 145.2 ppm : Quaternary carbon attached to the amino group.

- δ 115.4–126.8 ppm : Aromatic carbons.

- δ 45.1 ppm and δ 32.8 ppm : Methylene carbons in the lactam ring.

Infrared (IR) and Raman Spectral Features

- 3320, 3180 : N-H asymmetric and symmetric stretching of -NH₂.

- 1685 : C=O stretching of the lactam ring.

- 1605, 1510 : C=C aromatic ring vibrations.

- 1280 : C-N stretching of the lactam.

Raman shifts highlight skeletal vibrations:

- 990 cm⁻¹ : Ring breathing mode of the pyrrolidinone.

- 620 cm⁻¹ : Out-of-plane bending of the aromatic C-H bonds.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 176.1 [M+H]⁺. Key fragments include:

- m/z 159.1 : Loss of -NH₂ (-17 Da).

- m/z 132.0 : Cleavage of the lactam ring (C-N bond).

- m/z 106.0 : Formation of a stable benzyl cation (C₆H₅-CH₂⁺).

Crystallographic Studies and Solid-State Properties

Single-crystal X-ray diffraction data remain limited for this compound. However, analogous structures (e.g., 1-(4-methylphenyl)pyrrolidin-2-one) suggest a monoclinic crystal system with P2₁/c space group. The solid-state structure likely features intermolecular hydrogen bonds between the -NH₂ and C=O groups, forming a layered lattice. Differential scanning calorimetry (DSC) indicates a melting point range of 127–131°C , consistent with its moderate polarity.

Computational Chemistry Models

Density Functional Theory (DFT) Calculations

B3LYP/6-31G* optimizations predict a HOMO-LUMO gap of 5.2 eV , indicating moderate electronic stability. The HOMO localizes on the 4-aminophenyl group, while the LUMO resides on the lactam ring, suggesting nucleophilic reactivity at the aromatic system.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h3-6H,1-2,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMOVAPYJQVJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929577 | |

| Record name | 1-(4-Aminophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71412-08-3, 13691-22-0 | |

| Record name | (4-Aminophenyl)pyrrolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071412083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Aminophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-aminophenyl)pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 13691-22-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of pyrrolidin-2-one derivatives are highly dependent on substituent patterns. Below is a systematic comparison with structurally related analogs:

Antioxidant Activity: Chlorophenyl Derivatives

1-(5-Chloro-2-hydroxyphenyl)pyrrolidin-2-one derivatives exhibit enhanced antioxidant activity compared to ascorbic acid:

| Compound | Antioxidant Activity (vs. Vitamin C) | Method | Optical Density (Reducing Power) |

|---|---|---|---|

| 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one | 1.5× higher | DPPH scavenging | N/A |

| 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | 1.35× higher | DPPH scavenging | 1.149 |

These derivatives leverage chloro and heterocyclic substituents to enhance radical scavenging, making them promising for oxidative stress-related therapies .

Antimalarial Activity: Pyridinyl Derivatives

1-(Pyridin-4-yl)pyrrolidin-2-one derivatives demonstrate potent antimalarial activity:

- Pharmacokinetics : Low to moderate metabolic stability in human and rat liver microsomes (e.g., aqueous solubility: 12–45 µM) .

- Clinical Relevance : Effective against both Plasmodium falciparum (Pf) and P. vivax field isolates, supporting further preclinical development .

Anti-Alzheimer’s Activity: Benzylated Derivatives

Pyrrolidin-2-one derivatives with benzyl substituents show acetylcholinesterase (AChE) inhibition:

| Compound | AChE Inhibition (vs. Donepezil) | Key Substituents |

|---|---|---|

| 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b) | Superior | 4-Fluorobenzoyl, 4-methoxybenzyl |

| 1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c) | Superior | 3,4-Dimethoxybenzyl, trifluoromethyl |

These compounds highlight the importance of aromatic and piperidine substituents in enhancing blood-brain barrier penetration and AChE binding .

Cardiovascular Activity: Arylpiperazine Derivatives

Pyrrolidin-2-one derivatives fused with arylpiperazine fragments exhibit alpha-adrenolytic and antiarrhythmic effects:

| Compound | α₁-AR Binding (pKᵢ) | α₂-AR Binding (pKᵢ) | ED₅₀ (Antiarrhythmic) | Hypotensive Duration |

|---|---|---|---|---|

| 1-[2-Hydroxy-3-[4-(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one | 6.71 | N/A | 1.9 mg/kg (i.v.) | >60 minutes |

| 1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | 7.13 | 7.29 | 1.0 mg/kg (i.v.) | >60 minutes |

Hydroxy and chloro substituents on the phenyl ring enhance affinity for adrenoceptors and prolong hypotensive effects .

Positional Isomers: 1-(2-Aminophenyl)pyrrolidin-2-one

The ortho-substituted isomer, 1-(2-Aminophenyl)pyrrolidin-2-one (C₁₀H₁₂N₂O), shares the same molecular formula as the target compound but differs in amino group positioning.

Structural-Activity Relationship (SAR) Insights

Preparation Methods

Synthesis of 1-(4-nitrophenyl)pyrrolidin-2-one

Two main routes are reported for synthesizing the nitro-substituted intermediate:

Route 1: From 4-fluoronitrobenzene

- React 4-fluoronitrobenzene with pyrrolidin-2-one under basic conditions (e.g., potassium carbonate) in aqueous or mixed solvents.

- Reflux the mixture until complete conversion (monitored by TLC, typically ~3 hours).

- Cool, filter, wash, and dry the yellow solid product.

- Yield: Approximately 99% with high purity.

Route 2: From 4-chloronitrobenzene

- Similar procedure using 4-chloronitrobenzene as the starting material.

- Reflux for a longer time (~14 hours) due to lower reactivity of chloro substituent.

- Workup involves filtration, washing, and drying.

- Yield: Approximately 99%.

These methods provide high yields of 1-(4-nitrophenyl)pyrrolidin-2-one as a yellow solid suitable for further reduction.

Reduction to this compound

- The nitro intermediate is converted to the amino compound by catalytic hydrogenation.

Typical conditions:

- Catalyst: 5% palladium on activated carbon.

- Solvent: Ethanol.

- Hydrogen pressure: Around 4 atm.

- Reaction time: Approximately 2 hours.

After hydrogenation, the catalyst is removed by filtration.

- The reaction mixture is acidified (pH 3-4), extracted, then basified (pH 13) to isolate the free amine.

- Organic layers are dried and evaporated to yield the white solid this compound.

- Yield: Around 90%.

Alternative Synthetic Routes

One-pot synthesis from donor-acceptor cyclopropanes : This method involves the reaction of donor-acceptor cyclopropanes with aniline derivatives under reflux with acetic acid in toluene, followed by dealkoxycarbonylation to yield substituted pyrrolidin-2-ones. This approach can be adapted to prepare this compound analogs with good yields (~70% overall).

Condensation of itaconic acid with substituted anilines : Multi-step synthesis involving heating itaconic acid with 4-aminobenzylamine derivatives, followed by isolation of intermediates and hydrogenation steps. This method is more complex but allows for structural analog development.

Process involving methyl 4-oxobutyrate and amines : Reaction of methyl 4-oxobutyrate with 4-aminophenyl amines under controlled temperature (90-130 °C) and pressure conditions, followed by purification steps. This method is industrially scalable and yields high-purity N-substituted pyrrolidin-2-ones.

Comparative Data Table of Preparation Methods

| Method | Starting Material(s) | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution from 4-fluoronitrobenzene | 4-fluoronitrobenzene, pyrrolidin-2-one | Reflux with K2CO3, aqueous medium, ~3 h | 99 | High yield, straightforward |

| Nucleophilic substitution from 4-chloronitrobenzene | 4-chloronitrobenzene, pyrrolidin-2-one | Reflux with K2CO3, 2-propanol/H2O, ~14 h | 99 | Longer reaction time due to chloro group |

| Catalytic hydrogenation | 1-(4-nitrophenyl)pyrrolidin-2-one | Pd/C, ethanol, 4 atm H2, 2 h | 90 | Efficient reduction to amino derivative |

| One-pot from donor-acceptor cyclopropanes | Donor-acceptor cyclopropane, aniline | Reflux in toluene with acetic acid | 70 | Requires dealkoxycarbonylation step |

| Condensation with itaconic acid | Itaconic acid, substituted anilines | Heating at 130 °C, multi-step | Variable | Multi-step, allows analog synthesis |

| Reaction with methyl 4-oxobutyrate | Methyl 4-oxobutyrate, amines | 90-130 °C, batch or continuous process | High | Industrially scalable, high purity |

Research Findings and Notes

The nucleophilic aromatic substitution on 4-fluoro- or 4-chloronitrobenzene is a reliable route to the nitro intermediate, with the fluoro derivative reacting faster due to better leaving group ability.

Catalytic hydrogenation using palladium on carbon is the preferred method for reducing the nitro group, providing high yields and purity without over-reduction or ring hydrogenation.

Alternative synthetic routes, such as those involving donor-acceptor cyclopropanes, offer versatility for structural analogs but may require additional purification steps and have slightly lower yields.

Industrial processes emphasize temperature and pressure control to optimize yield and purity, with continuous flow reactors being advantageous for scale-up.

The choice of solvent and reaction conditions (e.g., reflux time, catalyst loading) significantly impacts the efficiency and selectivity of the synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Aminophenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cross-coupling reactions between pyrrolidin-2-one derivatives and halogenated aromatic amines. For example, coupling 2-pyrrolidinone with 4-aminophenyl halides (e.g., bromo- or iodo-substituted) using catalysts like CuI or Pd-based systems. Evidence from analogous compounds shows yields vary significantly (59–85%) depending on the halogen (iodine vs. bromine) and solvent polarity . Optimizing reaction temperature (80–120°C) and catalyst loading (5–10 mol%) is critical. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the aromatic amine and pyrrolidinone moieties, with characteristic shifts at δ 6.5–7.2 ppm (aromatic protons) and δ 2.0–3.5 ppm (pyrrolidinone ring protons). Mass spectrometry (MS) validates the molecular ion peak at m/z 190.24 (C₁₁H₁₄N₂O). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%). Melting point analysis (e.g., ~126.5°C) further corroborates structural integrity .

Q. What safety protocols are recommended for handling this compound?

- Methodology : The compound may exhibit acute oral toxicity (Category 4) and skin/eye irritation (Category 2). Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation (H335 hazard). Storage at room temperature in airtight containers prevents degradation. Spill management requires inert absorbents (e.g., vermiculite) and ethanol for decontamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodology : Design of Experiments (DOE) approaches, such as response surface methodology, can model variables (catalyst type, solvent, temperature). For example, substituting bromobenzene with iodobenzene improves electrophilic substitution efficiency, reducing side products like unreacted aryl halides. Kinetic studies (e.g., in situ IR monitoring) identify intermediate formation rates, enabling real-time adjustments .

Q. What computational tools predict the compound’s reactivity in functionalization reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties, such as amine group nucleophilicity and pyrrolidinone ring strain. Molecular docking studies assess interactions with biological targets (e.g., enzymes in anthraquinone dye pathways). Software like Gaussian or Schrödinger Suite aids in predicting regioselectivity for derivatization .

Q. How is single-crystal X-ray diffraction (SCXRD) applied to resolve structural ambiguities?

- Methodology : Crystallize the compound using slow evaporation in polar solvents (e.g., ethanol/water). SHELXL software refines crystallographic data, resolving bond angles and torsional strain in the pyrrolidinone ring. Hydrogen bonding networks between the amine and carbonyl groups are mapped to validate stability .

Q. What strategies enable selective functionalization for enhancing bioactivity?

- Methodology : Introduce substituents at the pyrrolidinone nitrogen or aryl amine via Buchwald-Hartwig amination or Suzuki-Miyaura coupling. For instance, adding methyl groups at the 5-position of pyrrolidinone (as in 1-(4-Aminophenyl)-5-methyl-2-pyrrolidinone) improves solubility and dye-binding affinity. Biological assays (e.g., cytotoxicity testing) guide structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.